molecular formula C7H9BrN2O B10906018 4-Bromo-1-ethyl-5-methyl-1h-imidazole-2-carbaldehyde

4-Bromo-1-ethyl-5-methyl-1h-imidazole-2-carbaldehyde

Cat. No.: B10906018
M. Wt: 217.06 g/mol
InChI Key: NFRQKFUATMKBIA-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a formyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethyl-5-methylimidazole, followed by formylation at the 2-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The formyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Condensation Reactions: These reactions often use acidic or basic catalysts and solvents like ethanol or methanol.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

    Oxidation Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid.

    Reduction Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-methanol.

    Condensation Reactions: Products include imines and hydrazones.

Scientific Research Applications

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
  • 4-Bromo-1H-imidazole
  • 5-Bromo-2-methyl-4-nitro-1H-imidazole
  • 4,5-Dibromo-1H-imidazole

Uniqueness

4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl and a methyl group on the imidazole ring, along with the bromine and formyl groups, makes it a versatile intermediate for various synthetic applications. Its unique structure also contributes to its potential biological activities and industrial applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

4-bromo-1-ethyl-5-methylimidazole-2-carbaldehyde

InChI

InChI=1S/C7H9BrN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3

InChI Key

NFRQKFUATMKBIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=C1C=O)Br)C

Origin of Product

United States

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